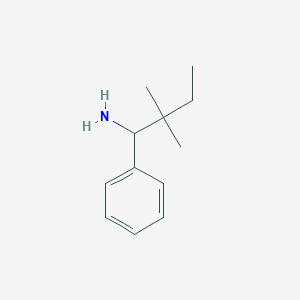

2,2-Dimethyl-1-phenylbutan-1-amine

描述

Structure

3D Structure

属性

分子式 |

C12H19N |

|---|---|

分子量 |

177.29 g/mol |

IUPAC 名称 |

2,2-dimethyl-1-phenylbutan-1-amine |

InChI |

InChI=1S/C12H19N/c1-4-12(2,3)11(13)10-8-6-5-7-9-10/h5-9,11H,4,13H2,1-3H3 |

InChI 键 |

ISHWNMOVJGMFAD-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)(C)C(C1=CC=CC=C1)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2,2 Dimethyl 1 Phenylbutan 1 Amine

Direct Synthesis from Precursors: Strategic Approaches

The most direct routes to 2,2-dimethyl-1-phenylbutan-1-amine involve the formation of the critical carbon-nitrogen bond from readily available precursors. These strategies primarily revolve around the reductive amination of a corresponding ketone, nucleophilic additions to imine or nitrile functionalities, and related acid-catalyzed reactions.

Reductive Amination Pathways Utilizing Phenylbutanones and Related Ketones

Reductive amination is a cornerstone of amine synthesis, and its application to the synthesis of this compound would logically start from 2,2-dimethyl-1-phenylbutan-1-one (B1350671). This process can be carried out in a one-pot reaction or as a two-step sequence involving the isolation of an imine intermediate. rsc.orgresearchgate.netmdpi.com

Catalytic hydrogenation offers a clean and efficient method for the reduction of an in-situ formed imine from 2,2-dimethyl-1-phenylbutan-1-one and an ammonia (B1221849) source. A variety of catalysts can be employed for this transformation, with the choice of catalyst and reaction conditions being critical for success, especially given the steric bulk of the substrate.

The reaction proceeds by the initial condensation of the ketone with ammonia to form 2,2-dimethyl-1-phenylbutan-1-imine. This imine is then hydrogenated over a metal catalyst to yield the target primary amine.

Table 1: Proposed Catalytic Systems for Reductive Amination

| Catalyst | Hydrogen Source | Typical Solvents | Potential Advantages |

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol (B129727), Ethanol (B145695) | High activity, readily available. mdpi.com |

| Raney Nickel (Raney Ni) | H₂ gas | Ethanol, Ammonia in Ethanol | Cost-effective, effective for many amine syntheses. |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Acetic Acid, Ethanol | Effective under mild conditions. |

| Gold on Alumina (Au/Al₂O₃) | H₂ gas | Various | High selectivity in some cases. rsc.org |

An alternative to catalytic hydrogenation is the use of chemical reducing agents, typically complex metal hydrides. This two-step approach involves the formation and isolation of the imine, 2,2-dimethyl-1-phenylbutan-1-imine nih.gov, followed by its reduction. This can sometimes offer better control and avoid side reactions associated with catalytic methods.

Common hydride reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, often used in protic solvents like methanol or ethanol. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Table 2: Hydride Reagents for Imine Reduction

| Reagent | Typical Solvents | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Milder, more selective, safer to handle. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Very powerful, reduces a wide range of functional groups, requires anhydrous conditions. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol | Mild, effective at acidic pH, allows for one-pot reductive amination. |

Nucleophilic Addition of Organometallic Reagents to Imines or Nitriles

The synthesis of this compound can also be envisioned through the construction of the carbon skeleton via nucleophilic addition. One plausible, albeit less direct, route involves the addition of a tert-butyl organometallic reagent to benzonitrile. This would form an intermediate metallo-imine, which upon hydrolysis and subsequent reduction would yield the target amine. Grignard reagents (RMgX) and organolithium compounds (RLi) are the most common organometallic reagents for such transformations. mnstate.eduyoutube.comresearchgate.net

A more direct, yet challenging, approach would be the addition of an ethyl Grignard or ethyl lithium reagent to a pre-formed imine derived from benzaldehyde (B42025) and a suitable nitrogen-containing group that can be later converted to a primary amine.

Ritter Reaction Analogues and Nitrile Hydrolysis Approaches

The Ritter reaction is a well-established method for synthesizing N-alkyl amides from a nitrile and a carbocation source, typically generated from an alcohol or alkene in strong acid. chemsynthesis.com While not a direct route to the primary amine, it provides a pathway to an N-acyl derivative that can be subsequently hydrolyzed. For the synthesis of this compound, this would involve the reaction of 2,2-dimethyl-1-phenylbutan-1-ol with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid. The resulting N-acetyl amine could then be hydrolyzed to the desired primary amine.

A related strategy could involve the synthesis of 2,2-dimethyl-1-phenylbutyronitrile. Subsequent reduction of the nitrile group, for instance with LiAlH₄ or through catalytic hydrogenation, would yield this compound. A patent for a structurally related compound details a multi-step synthesis beginning with the addition of sodium cyanide and dimethylamine (B145610) to propiophenone, followed by hydrolysis, esterification, and reduction. google.com A similar sequence, starting from 2,2-dimethyl-1-phenylbutan-1-one, could potentially be adapted.

Enantioselective and Diastereoselective Synthetic Routes

The carbon atom bearing the amine group in this compound is a stereocenter. Therefore, the development of enantioselective synthetic methods is of significant interest for accessing the individual enantiomers. While specific literature on the enantioselective synthesis of this particular compound is scarce, general principles of asymmetric synthesis can be applied.

One common strategy is the use of a chiral auxiliary. For instance, the ketone precursor, 2,2-dimethyl-1-phenylbutan-1-one, could be reacted with a chiral amine to form a chiral imine or enamine. Subsequent diastereoselective reduction of this intermediate, followed by removal of the chiral auxiliary, would yield the enantiomerically enriched target amine.

Alternatively, asymmetric reduction of the imine, 2,2-dimethyl-1-phenylbutan-1-imine, could be achieved using a chiral catalyst. Chiral transition metal complexes, often with iridium or rhodium, have been successfully employed for the asymmetric hydrogenation of imines. Biocatalysis, using enzymes such as imine reductases or transaminases, also presents a powerful tool for the enantioselective synthesis of chiral amines. The baker's yeast reduction of related α-substituted ketones has been reported, suggesting the potential for biocatalytic approaches. researchgate.net The synthesis of a related chiral amine, (2S)-2,3-dimethyl-3-phenylbutan-1-amine, has been noted to be achievable through asymmetric synthesis and reductive amination, often employing chiral starting materials or catalysts to control the stereochemistry. evitachem.com

Table 3: Potential Enantioselective Strategies

| Strategy | Description | Key Components |

| Chiral Auxiliary | Formation of a diastereomeric intermediate which is then separated or selectively reacted. | Chiral amines (e.g., (R)- or (S)-α-methylbenzylamine), subsequent removal of the auxiliary. |

| Asymmetric Catalysis | Direct enantioselective reduction of the imine. | Chiral metal catalysts (e.g., Ir, Rh complexes with chiral ligands), chiral organocatalysts. |

| Biocatalysis | Use of enzymes to catalyze the enantioselective transformation. | Imine reductases, transaminases, whole-cell systems (e.g., baker's yeast). |

Asymmetric Catalytic Hydrogenation of Imines and Ketimines

Asymmetric catalytic hydrogenation is a powerful, atom-economical method for producing chiral amines from their corresponding prochiral imines. For the synthesis of this compound, this involves the hydrogenation of 2,2-dimethyl-1-phenylbutan-1-imine. The steric bulk imposed by the tert-butyl group adjacent to the C=N bond makes this a challenging substrate.

Modern catalysts, particularly those based on iridium (Ir), ruthenium (Ru), and more recently, earth-abundant metals like manganese (Mn), have been developed to hydrogenate sterically hindered ketimines. nih.govnih.gov Ruthenium complexes combining chiral diphosphines (e.g., TolBINAP) and chiral diamines (e.g., DPEN) create a highly effective and tunable chiral environment for hydrogenation under neutral to basic conditions. nih.gov For particularly challenging substrates, iridium catalysts containing P,N-ligands such as PHOX have shown promise, although they sometimes require high pressures. uab.cat

Recent breakthroughs have introduced manganese-based catalysts capable of distinguishing between minimally different alkyl groups on a ketimine, highlighting their potential for highly selective transformations. nih.govresearchgate.net These catalysts operate through cooperative non-covalent interactions between the catalyst and substrate, which is crucial for achieving high enantioselectivity with sterically demanding substrates. nih.gov The mechanism for Ru-catalyzed hydrogenation often involves a concerted, outer-sphere delivery of hydrogen from a metal-hydride species to the imine coordinated to the metal complex. nih.gov

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Hindered Imines Note: Data presented is for analogous sterically hindered substrates due to a lack of specific data for 2,2-dimethyl-1-phenylbutan-1-imine.

| Catalyst System | Ligand(s) | Typical Substrate | Pressure (atm H₂) | Temp (°C) | ee (%) |

| Ru-complex | (S)-TolBINAP / (S,S)-DPEN | Aryl Alkyl Ketimines | 8-50 | 25-60 | >95 |

| Ir-complex | P-stereogenic MaxPHOX | N-Alkyl Ketimines | 3 | -10 | up to 94 |

| Mn-complex | Chiral Pincer Ligand | Dialkyl Ketimines | 50 | 5-25 | up to 99 |

Chiral Auxiliary-Mediated Amine Synthesis

Chiral auxiliary-based methods offer a reliable, stoichiometric approach to control stereochemistry. In this strategy, a chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation, after which it is removed. For this compound, a common approach involves the nucleophilic addition of a tert-butyl group to an imine derived from benzaldehyde and a chiral amine auxiliary.

Evans' oxazolidinones and Seebach's 2-tert-butyl-5,5-dimethylimidazolidin-4-one are examples of effective auxiliaries. capes.gov.brresearchgate.net The general process would be:

Condensation of benzaldehyde with a chiral auxiliary (e.g., (R)-2-amino-2-phenylethanol derivative) to form a chiral imine or iminium ion.

Diastereoselective addition of a tert-butyl nucleophile (e.g., tert-butylmagnesium chloride or tert-butyllithium) to the imine. The bulky auxiliary shields one face of the C=N bond, forcing the incoming nucleophile to attack from the opposite, less hindered face.

Removal of the chiral auxiliary under hydrolytic conditions to release the enantiopure this compound.

This method provides high levels of stereocontrol due to the covalent linkage of the chiral director, but it is less atom-economical than catalytic approaches because the auxiliary is used in stoichiometric amounts. researchgate.net

Asymmetric Organocatalytic Approaches to α-Branched Amines

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. The synthesis of α-branched amines like this compound can be achieved through several organocatalytic strategies.

One prominent method is the enantioselective addition of nucleophiles to imines activated by a chiral Brønsted acid, such as a chiral phosphoric acid (CPA). In this scenario, the CPA protonates the imine derived from benzaldehyde, forming a chiral ion pair with the iminium ion. This activation enhances the electrophilicity of the imine carbon and creates a defined chiral environment. The subsequent addition of an organometallic reagent (e.g., a tert-butyl source) proceeds with high stereoselectivity, dictated by the catalyst's chiral pocket.

Another approach involves the α-functionalization of an amine. researchgate.net While less direct for this specific target, it represents a growing field where an organocatalyst activates an N-arylidene alkyl amine, enabling its deprotonation to form a carbanionic species that can then react with electrophiles. researchgate.net These methods highlight the versatility of organocatalysis in C-N and C-C bond formation. researchgate.net

Chemoenzymatic Synthesis Utilizing Biocatalysts

Biocatalysis offers a green and highly selective alternative for chiral amine synthesis, often operating under mild aqueous conditions. acs.org Transaminases (TAs), also known as amine transaminases (ATAs), are particularly well-suited for this purpose. nih.govdiva-portal.org These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine (B41738) or alanine) to a prochiral ketone. diva-portal.orgdiva-portal.org

The synthesis of this compound would start from the corresponding ketone, 2,2-dimethyl-1-phenylbutan-1-one. The reaction is as follows: 2,2-dimethyl-1-phenylbutan-1-one + Amine Donor ⇌ (R)- or (S)-2,2-Dimethyl-1-phenylbutan-1-amine + Ketone Byproduct

A significant challenge is the substrate scope of native enzymes. Bulky-bulky ketones, where both substituents on the carbonyl are large (like a phenyl and a neopentyl group), are often poor substrates for wild-type transaminases due to steric hindrance in the enzyme's active site. researchgate.netacs.org However, modern protein engineering and directed evolution techniques have been successfully used to develop bespoke transaminases with high activity and selectivity for such challenging ketones. nih.govresearchgate.net By modifying amino acid residues within the active site, the substrate-binding pocket can be enlarged and reshaped to accommodate bulky substrates and control the stereochemical outcome. acs.org

Imine reductases (IReds) or reductive aminases (RedAms) offer another enzymatic route, catalyzing the direct reduction of a pre-formed imine or the reductive amination of a ketone in the presence of an amine source and a reducing cofactor (NADH or NADPH). nih.govacs.org

Table 2: Biocatalytic Approaches for Chiral Amine Synthesis

| Enzyme Class | Cofactor | Cosubstrate(s) | Key Advantage | Challenge for Target Molecule |

| Transaminase (TA) | Pyridoxal 5'-phosphate (PLP) | Amine donor (e.g., Isopropylamine) | High enantioselectivity, direct amination of ketone | Steric hindrance from bulky ketone substrate requires enzyme engineering. acs.org |

| Imine Reductase (IRed) | NAD(P)H | - | Direct reduction of imines | Synthesis and stability of the sterically hindered ketimine. |

| Reductive Aminase (RedAm) | NAD(P)H | Amine source (e.g., NH₃) | One-pot conversion from ketone | Substrate scope limitations for bulky ketones. |

Stereoselective Conversion of Chiral Alcohols or Halides

An indirect yet effective route to chiral amines involves the stereospecific functionalization of a chiral precursor, typically a secondary alcohol. This multi-step process begins with the asymmetric reduction of the ketone (2,2-dimethyl-1-phenylbutan-1-one) to the corresponding chiral alcohol (2,2-dimethyl-1-phenylbutan-1-ol). This reduction can be achieved with high enantioselectivity using well-established methods like the Corey-Bakshi-Shibata (CBS) reduction or Noyori's catalytic hydrogenation. youtube.com

Once the enantiopure alcohol is obtained, it can be converted to the amine with inversion of stereochemistry via the Mitsunobu reaction. rsc.orgnih.gov In this reaction, the alcohol is activated in situ by a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). This forms an alkoxyphosphonium salt, which undergoes an Sₙ2 substitution by a nitrogen nucleophile. Using an azide (B81097) source (like diphenylphosphoryl azide, DPPA) or a sulfonamide followed by deprotection allows for the clean inversion of the stereocenter to produce the desired amine. rsc.orgthieme-connect.com Recent advances have even reported novel Mitsunobu reagents that permit the direct use of primary and secondary amines as nucleophiles, simplifying the process. researchgate.netthieme-connect.com

Alternatively, the chiral alcohol can be converted to a chiral halide or sulfonate (e.g., tosylate, mesylate), which then undergoes Sₙ2 substitution with an amine nucleophile. However, this route can be complicated by competing elimination reactions, especially with sterically hindered substrates.

Optimization of Reaction Conditions and Process Intensification

Solvent Effects and Reaction Additives

The choice of solvent and the use of additives are critical for optimizing the yield, rate, and enantioselectivity of the synthetic methods described above.

Solvent Effects: In asymmetric hydrogenation, solvent choice can be paramount. Protic solvents like methanol or ethanol can participate in the catalytic cycle and influence the transition state, sometimes enhancing selectivity. rsc.org In contrast, aprotic solvents like dichloromethane (B109758) (DCM), toluene, or tetrahydrofuran (THF) are commonly used to minimize side reactions. mdpi.com For biocatalytic reactions, aqueous buffers are standard, but the inclusion of co-solvents like dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) is often necessary to improve the solubility of hydrophobic ketone substrates. nih.gov However, high concentrations of organic solvents can lead to enzyme denaturation. diva-portal.org

Reaction Additives: Additives can play multiple roles in catalysis. In metal-catalyzed hydrogenations, bases like potassium tert-butoxide or triethylamine (B128534) are often required to generate the active catalyst. nih.gov Conversely, in some Ru- and Ir-catalyzed systems, acidic conditions are preferred. nih.gov The addition of specific salts or even bulky chiral alcohols can act as co-catalysts or modifiers, enhancing enantioselectivity by altering the structure of the active catalyst or participating in the substrate-catalyst complex. rsc.org

In organocatalysis, acidic or basic additives are frequently used to modulate the catalyst's activity and selectivity. researchgate.net For transaminase reactions, the choice of amine donor is crucial not only as a reagent but also for shifting the reaction equilibrium towards the product amine. nih.gov

Table 3: General Effects of Solvents and Additives in Asymmetric Synthesis Note: Effects are generalized and can be highly system-dependent.

| Reaction Type | Solvent Class | Common Additives | General Effect of Additives |

| Asymmetric Hydrogenation | Protic (e.g., MeOH) or Aprotic (e.g., Toluene) | Bases (e.g., KOtBu), Salts (e.g., LiCl), Alcohols | Catalyst activation, stabilization of transition states, enhancement of ee. rsc.org |

| Organocatalysis | Aprotic Polar (e.g., CH₂Cl₂) or Non-polar (e.g., Toluene) | Acids (e.g., TFA), Bases (e.g., DIPEA) | Catalyst activation/protonation, rate and selectivity enhancement. researchgate.net |

| Biocatalysis (Transaminase) | Aqueous Buffer | Organic Co-solvents (e.g., DMSO), Amine Donors | Increased substrate solubility, equilibrium shifting. nih.gov |

Temperature, Pressure, and Concentration Parameter Optimization

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters such as temperature, pressure, and reactant concentrations. These factors are crucial in overcoming the steric hindrance of the ketone and driving the reaction towards the desired primary amine.

Temperature: In catalytic reductive aminations, temperature plays a dual role. It must be high enough to overcome the activation energy for imine formation and subsequent reduction, but not so high as to promote side reactions or catalyst degradation. For the synthesis of sterically hindered amines, temperatures in the range of 80°C to 150°C are often employed. organic-chemistry.orgresearchgate.net For instance, in the reductive amination of ketones with ammonia and hydrogen over a cobalt catalyst, a temperature of 80°C was found to be optimal. organic-chemistry.org The Leuckart-Wallach reaction, another potential route, typically requires higher temperatures, often between 120°C and 185°C, to drive the reaction to completion. alfa-chemistry.comwikipedia.org

Pressure: When utilizing gaseous reagents like hydrogen and ammonia, pressure is a critical parameter. Higher pressures increase the concentration of the dissolved gases in the reaction medium, thereby accelerating the reaction rate. In catalytic hydrogenations for amine synthesis, hydrogen pressures can range from atmospheric pressure to over 100 bar. nih.gov For noble metal catalysts, milder conditions of 1-25 bar of hydrogen are often sufficient, while non-noble metal catalysts may require higher pressures of 50-70 bar. nih.gov The optimal pressure is a balance between reaction rate, safety considerations, and the cost of high-pressure equipment.

Concentration: The relative concentrations of the ketone, ammonia, and catalyst are key to maximizing the yield of the primary amine and minimizing the formation of secondary and tertiary amine byproducts. An excess of ammonia is generally used to shift the equilibrium towards the formation of the primary imine intermediate and to suppress over-alkylation. alfa-chemistry.com Catalyst loading is another important consideration; while a higher catalyst concentration can increase the reaction rate, it also adds to the cost and can complicate product purification. Optimization studies aim to find the lowest effective catalyst concentration.

The following table summarizes typical parameter ranges for the synthesis of sterically hindered amines, which would be applicable to this compound.

| Parameter | Catalytic Hydrogenation | Leuckart-Wallach Reaction |

| Temperature | 80°C - 150°C | 120°C - 185°C |

| Pressure | 1 - 100+ bar (H₂) | Typically atmospheric |

| Ammonia Concentration | Excess | Not directly applicable |

| Catalyst | Noble or non-noble metals | Not applicable |

Continuous Flow Methodologies for Amine Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of amines, offering several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. For the synthesis of sterically hindered primary amines like this compound, flow methodologies can be particularly advantageous.

In a typical continuous flow setup for reductive amination, a solution of the ketone and a nitrogen source (e.g., ammonia in a suitable solvent) is pumped through a heated reactor column packed with a heterogeneous catalyst. cardiff.ac.uk The use of packed-bed reactors allows for high catalyst concentrations and efficient contact between the reactants and the catalyst surface. This can lead to significantly shorter reaction times and higher throughput compared to batch reactions.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for fine-tuning of the reaction conditions to maximize the yield of the desired amine while minimizing the formation of byproducts. For example, the temperature can be precisely controlled along the length of the reactor to optimize different stages of the reaction. Furthermore, the risk of runaway reactions is significantly reduced in flow systems due to the small reaction volume at any given time.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including amines. The goal is to develop synthetic routes that are not only efficient but also environmentally benign. Key metrics for evaluating the "greenness" of a chemical process include atom economy and the E-factor.

Atom Economy and E-Factor Analysis

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. scranton.edu The ideal atom economy is 100%, meaning that all the atoms of the reactants are found in the product.

For the synthesis of this compound via reductive amination of 2,2-dimethyl-1-phenylbutan-1-one with ammonia and hydrogen, the reaction can be represented as:

C₁₂H₁₆O + NH₃ + H₂ → C₁₂H₁₉N + H₂O

The atom economy can be calculated as follows:

Molecular weight of this compound (C₁₂H₁₉N) ≈ 177.29 g/mol

Molecular weight of 2,2-dimethyl-1-phenylbutan-1-one (C₁₂H₁₆O) ≈ 176.26 g/mol

Molecular weight of ammonia (NH₃) ≈ 17.03 g/mol

Molecular weight of hydrogen (H₂) ≈ 2.02 g/mol

Atom Economy = [Mass of desired product / (Total mass of reactants)] x 100 Atom Economy = [177.29 / (176.26 + 17.03 + 2.02)] x 100 ≈ 89.9%

This high atom economy indicates that the reductive amination is an efficient process in terms of atom utilization.

E-Factor (Environmental Factor): The E-factor, introduced by Roger Sheldon, provides a measure of the amount of waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the product. The ideal E-factor is 0.

E-Factor = (Total mass of inputs - mass of product) / mass of product

Solvent Selection and Waste Minimization

The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and contribute to environmental pollution. Therefore, the selection of greener solvents is paramount. For the synthesis of amines, more environmentally benign solvents such as ethanol, water, or supercritical carbon dioxide are being explored. scielo.br Protic solvents like ethanol can be effective for reductive aminations. scielo.br The use of solvent-free conditions, where possible, is an even more sustainable approach.

Waste minimization is another cornerstone of green chemistry. This can be achieved through several strategies:

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a key strategy for waste reduction.

Process Optimization: As discussed in section 2.3.2, optimizing reaction conditions to maximize yield and selectivity minimizes the amount of unreacted starting materials and byproducts that end up as waste.

Use of Renewable Resources and Biorenewable Feedstocks

A key goal of green chemistry is to transition from fossil fuel-based feedstocks to renewable resources. While the direct synthesis of a complex molecule like this compound from simple biomass-derived precursors is challenging, there is growing research into the production of aromatic compounds and other key chemical building blocks from renewable sources like lignin (B12514952) and amino acids. rsc.orgresearchgate.netchemistryviews.org

Lignin, a major component of plant biomass, is a rich source of aromatic compounds that could potentially be converted into precursors for phenylalkylamines. rsc.orgresearchgate.net Similarly, amino acids, which are readily available from fermentation processes, can be catalytically converted into primary amines. chemistryviews.org While the direct application of these feedstocks to the synthesis of this compound is still an area of active research, these developments point towards a more sustainable future for the chemical industry.

Furthermore, biocatalysis, the use of enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly approach to the synthesis of chiral amines. york.ac.ukfrontiersin.orgnih.gov Engineered enzymes can operate under mild conditions (room temperature and atmospheric pressure) in aqueous media, generating minimal waste. While a specific enzyme for the synthesis of this compound may not yet be developed, the rapid advancements in enzyme engineering suggest that biocatalytic routes to such molecules are a promising future direction.

Reactivity Profile and Mechanistic Elucidation of 2,2 Dimethyl 1 Phenylbutan 1 Amine

Reactions at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of 2,2-Dimethyl-1-phenylbutan-1-amine renders it nucleophilic and basic, making it susceptible to a variety of reactions. However, the significant steric bulk of the neighboring tert-butyl group can modulate its reactivity, often requiring more forcing conditions compared to less hindered primary amines.

Nucleophilic Acylation and Sulfonylation Reactions

As a primary amine, this compound readily undergoes nucleophilic acylation with acylating agents such as acyl chlorides and acid anhydrides to form N-substituted amides. This reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) and deprotonation of the nitrogen results in the formation of the corresponding amide.

Similarly, sulfonylation occurs upon reaction with sulfonyl chlorides to yield sulfonamides. The general principles of these reactions are well-established for primary amines. youtube.comlibretexts.orgchemistrystudent.com

Table 1: Representative Nucleophilic Acylation and Sulfonylation Reactions

| Reagent | Product Type | General Reaction Conditions |

| Acyl Chloride (R-COCl) | N-(2,2-Dimethyl-1-phenylbutyl)amide | Typically in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. |

| Acid Anhydride (B1165640) ((RCO)₂O) | N-(2,2-Dimethyl-1-phenylbutyl)amide | Often requires heating; a base may be used to facilitate the reaction. |

| Sulfonyl Chloride (R-SO₂Cl) | N-(2,2-Dimethyl-1-phenylbutyl)sulfonamide | Usually carried out in the presence of a base like pyridine. |

Due to the steric hindrance around the nitrogen atom, the rates of these reactions may be slower compared to those of less bulky primary amines. youtube.com

Electrophilic Alkylation and Arylation Processes

The nitrogen atom of this compound can act as a nucleophile in reactions with electrophilic alkylating and arylating agents.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, these reactions are often difficult to control and can result in a mixture of products due to the increasing nucleophilicity of the alkylated products. masterorganicchemistry.com Over-alkylation can ultimately lead to the formation of a quaternary ammonium (B1175870) salt. The steric hindrance in this compound may disfavor multiple alkylations, potentially allowing for a higher yield of the mono-alkylated product under carefully controlled conditions. dntb.gov.ua

Arylation: The N-arylation of hindered primary amines can be achieved using transition metal catalysis, such as palladium-catalyzed Buchwald-Hartwig amination. acs.orgnih.gov This reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide. The choice of ligand on the metal catalyst is crucial for achieving good yields with sterically demanding amines. acs.orgmit.edu

Formation of Imines, Enamines, and Related Nitrogen Heterocycles

As a primary amine, this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglumenlearning.commasterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.comsigmaaldrich.com

The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine. The reaction is reversible and the equilibrium can be shifted towards the product by removing water. lumenlearning.comsigmaaldrich.com The steric hindrance of the tert-butyl group might influence the rate of imine formation. masterorganicchemistry.comresearchgate.net For instance, the reaction with a sterically unhindered aldehyde like benzaldehyde (B42025) would be expected to proceed more readily than with a bulky ketone.

The formation of enamines is not possible with primary amines like this compound, as this reaction requires a secondary amine.

N-Oxidation and N-Dealkylation Pathways

N-Oxidation: Primary amines can be oxidized to various products depending on the oxidizing agent and reaction conditions. Oxidation with reagents like hydrogen peroxide or peroxy acids can potentially lead to the formation of hydroxylamines or nitroso compounds. However, these reactions can be complex and may lead to over-oxidation. The steric hindrance in this compound might influence the susceptibility of the nitrogen to oxidation.

N-Dealkylation: While N-dealkylation is a common metabolic pathway for secondary and tertiary amines, it is not a typical reaction for primary amines like this compound, as there are no alkyl groups on the nitrogen to be removed. dntb.gov.uacmu.eduwikipedia.orgresearchgate.netnih.govgoogle.comnih.gov

Reactions Involving the Phenyl Moiety and Aliphatic Chain

The phenyl group of this compound is susceptible to electrophilic attack, and the nature of the substituent will direct the position of substitution.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring (e.g., halogenation, nitration)

The -CH(NH₂)CH₂C(CH₃)₃ substituent on the benzene (B151609) ring is generally considered an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.orgmakingmolecules.com This is due to the electron-donating nature of the alkyl group. However, under acidic conditions, the amine group will be protonated to form an ammonium ion (-CH(NH₃⁺)CH₂C(CH₃)₃), which is a deactivating and meta-directing group due to its positive charge. masterorganicchemistry.com

Halogenation: The halogenation of the phenyl ring can be achieved using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst. nih.gov The regioselectivity will depend on the reaction conditions. Under neutral or basic conditions, ortho- and para-halogenated products are expected. In strongly acidic media, the meta-halogenated product would be favored. The bulky nature of the substituent may sterically hinder the ortho positions, leading to a preference for the para-product. wikipedia.org

Nitration: Nitration is typically carried out with a mixture of nitric acid and sulfuric acid. nih.govscirp.orgresearchgate.netgoogle.com These strongly acidic conditions will protonate the amine group, making the substituent deactivating and meta-directing. Therefore, the major product of nitration is expected to be the meta-nitro derivative.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product(s) (under acidic conditions) |

| Halogenation (e.g., Bromination) | Br₂ / FeBr₃ | 1-(3-Bromo-phenyl)-2,2-dimethylbutan-1-amine |

| Nitration | HNO₃ / H₂SO₄ | 1-(3-Nitro-phenyl)-2,2-dimethylbutan-1-amine |

It is important to note that the steric bulk of the 2,2-dimethylbutyl group attached to the benzylic carbon could influence the ortho/para ratio in reactions where the amine is not protonated, generally favoring the less sterically hindered para position. wikipedia.org

In-Depth Scientific Review of this compound Uncovers Gaps in Current Research

A thorough review of available scientific literature reveals a significant lack of specific research data for the chemical compound this compound. Despite extensive searches for information pertaining to its reactivity, stereochemistry, and reaction kinetics, no dedicated studies detailing the C-H functionalization, oxidative cleavage, stereochemical transformations, or rigorous mechanistic investigations of this specific molecule could be found in the public domain.

The requested article structure, which includes highly specific topics such as "C-H Functionalization and Activation Strategies," "Oxidative Cleavage of Aliphatic Bonds," "Thermal and Acid/Base Catalyzed Racemization Mechanisms," and "Kinetic Studies: Rate Law Determination and Activation Parameters," presupposes a body of research that does not appear to exist for this compound.

While general principles and methodologies for these types of reactions on various amines and organic molecules are well-documented nih.govnih.govresearchgate.netresearchgate.net, applying this general knowledge to a specific, unstudied compound without experimental data would be speculative and would not meet the standards of a scientifically accurate report. For instance, strategies for C-H activation in amines often depend on the electronic and steric profile of the specific substrate, and general rules cannot be accurately extrapolated to this particular molecule without dedicated studies nih.govnih.gov. Similarly, kinetic parameters like rate laws and activation energies are determined experimentally and are unique to each specific reaction koreascience.kr.

The absence of research is notable across all specified areas:

Reactivity Profile: No studies were identified that explored the C-H functionalization or oxidative cleavage pathways of this compound.

Stereochemical Transformations: There is no available literature on the epimerization, racemization mechanisms, or its behavior in diastereoselective reactions.

Mechanistic Investigations: No kinetic studies, including rate law determinations or the calculation of activation parameters for reactions involving this compound, have been published.

Consequently, the creation of a detailed, data-driven article adhering to the requested scientific outline is not possible at this time. The lack of information highlights a gap in the chemical literature and suggests that this compound has not been a focus of in-depth academic or industrial research in these advanced synthetic and mechanistic areas.

Rigorous Mechanistic Investigations

Isotopic Labeling Experiments for Bond Cleavage/Formation Analysis

No published studies employing isotopic labeling to investigate the reaction mechanisms of this compound were found. Such experiments would be crucial in determining whether, for instance, a C-H or N-H bond is broken in the rate-determining step of a reaction, by comparing the reaction rates of the unlabeled compound with a deuterated analogue.

Identification and Trapping of Reactive Intermediates

There is no available information on the identification or trapping of reactive intermediates, such as carbocations, carbanions, or radicals, that may be formed during reactions involving this compound. Trapping experiments, where a reactive species is intercepted by a trapping agent to form a stable, identifiable product, have not been reported for this compound.

Hammett and Taft Analyses for Electronic Effects

A search for Hammett or Taft analyses on derivatives of this compound yielded no results. These studies would involve synthesizing a series of derivatives with different substituents on the phenyl ring and measuring their reaction rates. The resulting data would allow for the quantification of how electronic-donating and electron-withdrawing groups influence the reaction's progress, providing insight into the transition state's electronic nature.

Computational and Theoretical Investigations of 2,2 Dimethyl 1 Phenylbutan 1 Amine

Conformational Landscape and Energetics

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and the corresponding potential energies. Understanding this landscape is crucial for predicting a molecule's physical properties, reactivity, and biological interactions. The study of conformational energetics involves identifying stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. This is typically achieved by systematically changing one or more dihedral angles (torsion angles) and calculating the molecule's potential energy at each step. The resulting data allows for the mapping of the energy landscape and the identification of low-energy conformations.

The global minimum is the conformation with the lowest possible energy, representing the most stable arrangement of the atoms. Identifying this state is a primary goal of conformational analysis.

A specific search of scientific literature did not yield any studies on the potential energy surface or the global minimum conformation of 2,2-Dimethyl-1-phenylbutan-1-amine. Data from such a study would typically be presented as shown in Table 1.

Table 1: Hypothetical Torsional Scan Data for Key Dihedral Angles of this compound (No specific data available in the literature)

| Dihedral Angle | Angle Range (Degrees) | Energy Minima (kcal/mol) | Energy Maxima (kcal/mol) |

| C(phenyl)-C-N-H | 0 to 360 | Data not available | Data not available |

| C-C-C(phenyl)-C | 0 to 360 | Data not available | Data not available |

| H-N-C-C | 0 to 360 | Data not available | Data not available |

This table illustrates the type of data that would be generated from a potential energy surface scan. The energy values would correspond to the relative energies of different conformers.

The conformation of this compound would be influenced by a balance of stabilizing and destabilizing non-covalent interactions. Intramolecular hydrogen bonding, potentially between the amine group (-NH2) and the π-electron system of the phenyl ring, could stabilize certain conformations.

Conversely, steric strain arises from repulsive interactions when atoms are forced into close proximity. In this molecule, significant steric hindrance is expected due to the bulky tert-butyl group (2,2-dimethylpropyl) adjacent to the stereocenter, which would restrict rotation around the C-C and C-N bonds.

No specific analysis of intramolecular hydrogen bonding or quantitative assessment of steric strain for this compound has been reported.

Electronic Structure and Bonding Analysis

The study of a molecule's electronic structure provides deep insights into its reactivity, stability, and spectroscopic properties. Computational methods are essential for visualizing and quantifying the distribution of electrons within the molecule.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Electron density distribution maps illustrate the probability of finding an electron in a particular region of the molecule, highlighting areas of high and low electron density.

No published data on the molecular orbitals or electron density distributions for this compound were found. A summary of key electronic properties that would be derived from such a calculation is presented in Table 2.

Table 2: Hypothetical Electronic Properties of this compound (No specific data available in the literature)

| Property | Value |

| Energy of HOMO (eV) | Data not available |

| Energy of LUMO (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

This table is a template for presenting fundamental electronic properties calculated through quantum chemical methods.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into lone pairs, core orbitals, and bonding orbitals between specific atoms. This method allows for the quantification of donor-acceptor interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability and reactivity.

For this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair electrons into adjacent anti-bonding orbitals.

A search of the scientific literature did not yield any NBO analysis for this specific compound.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would be expected to show a region of negative potential around the nitrogen atom's lone pair, indicating its basic and nucleophilic character. The hydrogen atoms of the amine group would likely show positive potential.

No experimentally or computationally derived electrostatic potential maps for this compound are available in published literature.

Prediction of Spectroscopic Signatures for Advanced Applications

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing invaluable insights that complement and guide experimental work. For a chiral molecule like this compound, theoretical calculations can elucidate its structural and electronic characteristics through the prediction of its vibrational, nuclear magnetic resonance, and chiroptical spectra. These predictions are instrumental in confirming molecular structure, assigning stereochemistry, and understanding conformational dynamics.

The vibrational spectrum of a molecule provides a unique fingerprint based on the stretching, bending, and torsional motions of its atoms. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to compute these vibrational frequencies with a good degree of accuracy. dtic.milresearchgate.net By calculating the harmonic force fields, a theoretical infrared (IR) and Raman spectrum can be generated. dtic.mil These calculated spectra are crucial for assigning experimental bands to specific functional groups and vibrational modes within the molecule.

For this compound, computational analysis can distinguish the characteristic frequencies associated with its key structural motifs. For instance, the N-H stretching vibrations of the primary amine group are expected in a distinct region of the spectrum, as are the C-H stretches of the aromatic phenyl ring and the aliphatic t-butyl and ethyl groups. dtic.mil The precise frequencies of these modes are sensitive to the local chemical environment and the molecule's conformation. By comparing the calculated spectra of different low-energy conformers, it is possible to identify the most stable conformation in an experimental sample.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| Symmetric & Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | t-Butyl, Ethyl Groups | 2850 - 3000 |

| C=C Ring Stretch | Phenyl Ring | 1450 - 1600 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 |

Note: These are illustrative values based on typical frequency ranges for the specified functional groups, calculated using DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G). Actual values would require specific calculations for this molecule.*

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) through computational methods has become a routine and highly valuable part of structure elucidation. acs.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. rsc.org

For a flexible molecule such as this compound, a comprehensive computational approach involves first performing a conformational search to identify all low-energy structures. nih.gov Subsequently, the NMR parameters are calculated for each conformer, and a Boltzmann-weighted average is computed to yield the final predicted spectrum. comporgchem.com This process is critical for obtaining results that can be reliably compared with experimental data. nih.gov

Such calculations are particularly powerful for distinguishing between diastereomers, where subtle differences in the spatial arrangement of atoms lead to small but measurable changes in chemical shifts. comporgchem.commdpi.com Statistical methods, like the DP4+ probability analysis, can then be used to compare the set of calculated shifts for each possible isomer with the experimental spectrum to assign the correct structure with a high level of confidence. nih.gov

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.4 | Phenyl-C (ipso) | ~145 |

| Benzylic-H (CH-N) | ~3.8 | Phenyl-C (ortho, meta, para) | 126 - 129 |

| Amine-H (NH₂) | 1.5 - 2.5 (broad) | Benzylic-C (CH-N) | ~60 |

| Ethyl-CH₂ | 1.4 - 1.6 | Quaternary-C | ~35 |

| t-Butyl-CH₃ | ~0.9 | Ethyl-CH₂ | ~25 |

| Ethyl-CH₃ | ~0.8 | t-Butyl-C | ~28 |

| Ethyl-CH₃ | ~10 |

Note: These values are hypothetical and serve as examples based on typical chemical shifts for similar structural environments. Accurate predictions require specific quantum mechanical calculations.

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left- and right-circularly polarized light. creative-biostructure.compg.edu.pl These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore the definitive methods for determining the absolute configuration of enantiomers.

Ab initio calculations, particularly time-dependent density functional theory (TD-DFT), have become essential for predicting CD and ORD spectra. acs.orgacs.org The process involves calculating the electronic transitions of the molecule and the corresponding rotational strengths (for CD) or specific rotations at various wavelengths (for ORD). nih.gov

By computationally generating the predicted CD or ORD spectrum for one enantiomer (e.g., the (R)-enantiomer) of this compound, a direct comparison can be made with the experimental spectrum. acs.org If the signs and shapes of the calculated and experimental spectra match, the absolute configuration of the experimental sample can be confidently assigned. This combined experimental and computational approach is a powerful alternative to the often more arduous process of X-ray crystallography, especially for non-crystalline materials. yale.edu

Table 3: Hypothetical Chiroptical Data Predictions for (R)-2,2-Dimethyl-1-phenylbutan-1-amine

| Property | Wavelength (nm) | Predicted Value |

| Specific Rotation [α] (ORD) | 589 (D-line) | +45.2 deg·mL·g⁻¹·dm⁻¹ |

| 435 | +95.8 deg·mL·g⁻¹·dm⁻¹ | |

| 365 | +160.5 deg·mL·g⁻¹·dm⁻¹ | |

| Molar Ellipticity [θ] (CD) | ~260 (π→π) | +5,000 deg·cm²·dmol⁻¹ |

| ~220 (n→π) | -2,500 deg·cm²·dmol⁻¹ |

Note: These are illustrative values. The sign and magnitude of Cotton effects and specific rotation are highly dependent on the molecular structure and would need to be determined by specific TD-DFT calculations.

Reaction Pathway and Transition State Analysis

Understanding the mechanism of a chemical reaction—the sequence of bond-breaking and bond-forming events—is fundamental to controlling its outcome. Computational chemistry provides a virtual laboratory to explore these transformations at the atomic level. rsc.org By mapping the potential energy surface (PES), researchers can identify the lowest energy path from reactants to products, characterize the high-energy transition states that control the reaction rate, and detect any intermediate species. nih.govsmu.edu

The computational elucidation of a reaction mechanism begins with identifying the structures of the reactants, products, and any proposed intermediates and transition states. nih.gov A transition state is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy reaction path. ucsb.edu Various algorithms exist within computational chemistry software to locate these critical structures. Once located, a frequency calculation is performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

For this compound, a primary amine, a typical reaction would be nucleophilic substitution (Sₙ2) at an electrophilic carbon, such as in an alkyl halide. ucsb.edu The bulky t-butyl group adjacent to the stereocenter is expected to exert significant steric hindrance, influencing the accessibility of the nucleophilic amine and the geometry of the transition state. Computational modeling can precisely quantify these steric effects and visualize the three-dimensional structure of the transition state, providing insights that are difficult to obtain experimentally.

The rate of a chemical reaction is exponentially dependent on the height of the energy barrier, or activation energy (ΔG‡), that separates reactants from products. Transition State Theory (TST) provides a formal link between the properties of the transition state and the macroscopic reaction rate constant (k). wikipedia.orgox.ac.uk

Using computational methods, the Gibbs free energies of the reactants and the transition state can be calculated, allowing for the direct determination of the activation free energy barrier. nih.govmanchester.ac.uk This barrier can then be used in the Eyring equation to predict a theoretical rate constant. wikipedia.org

where k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant.

This predictive capability is invaluable for comparing the reactivity of different substrates or reagents. For example, one could computationally compare the activation energy for a reaction involving this compound with that of a less sterically hindered amine, such as 1-phenylbutan-1-amine. The calculations would be expected to show a higher energy barrier for the more hindered compound, corresponding to a slower reaction rate, thus quantifying the steric impact on reactivity. pnas.org

Table 4: Illustrative Comparison of Calculated Activation Energies and Predicted Rate Constants

| Reactant Amine | Reaction Type | Calculated ΔG‡ (kcal/mol) | Predicted Rate Constant at 298 K (s⁻¹) |

| This compound | Sₙ2 with CH₃I | 25.5 | 1.2 x 10⁻⁶ |

| 1-Phenylbutan-1-amine | Sₙ2 with CH₃I | 22.0 | 3.5 x 10⁻⁴ |

Note: These are hypothetical values for illustrative purposes. The higher activation energy for the title compound reflects the increased steric hindrance from the t-butyl group, leading to a significantly lower predicted reaction rate.

No Publicly Available Research Found on Solvent Effects Modeling for this compound

Despite a thorough search of available scientific literature and computational chemistry databases, no specific research articles or detailed computational studies were identified that investigate the solvent effects on the chemical compound this compound using explicit and implicit solvation models.

The user's request for an article structured around the "," with a specific focus on "Solvent Effects Modeling: Explicit and Implicit Solvation Models," could not be fulfilled due to the absence of targeted research on this particular molecule within the public domain.

Computational and theoretical investigations of solvent effects are crucial for understanding a molecule's behavior, reactivity, and stability in different chemical environments. These studies typically employ two primary approaches:

Explicit Solvation Models: In this method, individual solvent molecules are explicitly represented in the computational simulation. This approach can provide a highly detailed picture of the direct interactions between the solute (in this case, this compound) and the surrounding solvent molecules, including hydrogen bonding and other specific interactions.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally less intensive and is effective at capturing the bulk electrostatic effects of the solvent on the solute.

While general computational chemistry studies on various amines and related organic molecules are prevalent, the specific compound of interest, this compound, does not appear to have been the subject of published research focusing on its solvation properties. Consequently, the detailed research findings and data tables required to populate the requested article are not available.

Further research in the field of computational chemistry may, in the future, include studies on this compound, which would then enable a detailed analysis of its behavior in different solvents.

Synthesis and Characterization of Functionalized Derivatives and Structural Analogues of 2,2 Dimethyl 1 Phenylbutan 1 Amine

N-Functionalized Derivatives

The primary amino group of 2,2-dimethyl-1-phenylbutan-1-amine serves as a versatile handle for the introduction of a wide array of functional groups, leading to the formation of amides, ureas, carbamates, sulfonamides, phosphoramides, quaternary ammonium (B1175870) salts, and N-oxides. The steric hindrance imposed by the t-butyl group adjacent to the amine can influence the reactivity and reaction conditions required for these transformations.

Amides, Ureas, and Carbamates

The synthesis of amides, ureas, and carbamates from this compound involves the formation of a new bond between the nitrogen atom and a carbonyl group.

Amides are typically synthesized through the acylation of the primary amine. Standard methods include the reaction with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. For a sterically hindered amine like this compound, more reactive acylating agents or harsher reaction conditions might be necessary to achieve high yields. The synthesis of N-acyl derivatives can be achieved through various methods, including the use of carboxylic acid anhydrides under acid catalysis. pharmjournal.ru

Ureas can be prepared by reacting the amine with an isocyanate. nih.gov Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), can be used to generate an isocyanate in situ, which then reacts with another amine. nih.gov The reaction of amines with CO2 under mild conditions, catalyzed by reagents like DBU, can also produce carbamic acids, which can be converted to unsymmetrical ureas. mdpi.comnih.gov

Carbamates are accessible through several synthetic routes. The reaction of the amine with chloroformates in the presence of a base is a common method. Another approach involves the reaction with dialkyl carbonates or the trapping of an in situ-generated isocyanate with an alcohol. nih.govepa.gov Indium(III)-catalyzed reactions of amines with urea (B33335) can also yield N-substituted ureas and carbamates. researchgate.net

Table 1: Representative N-Carbonyl Derivatives of this compound

| Derivative Type | General Structure | Potential Reagents |

| Amide | Acyl chloride, Acid anhydride (B1165640) | |

| Symmetrical Urea | Phosgene, Triphosgene, CDI | |

| Unsymmetrical Urea | Isocyanate, Amine + CO2 + Dehydrating agent | |

| Carbamate | Chloroformate, Dialkyl carbonate, Alcohol + Isocyanate |

Note: This table presents generalized structures and reagents for the synthesis of derivatives from this compound based on standard organic chemistry principles.

Sulfonamides and Phosphoramides

Sulfonamides are important functional groups in medicinal chemistry and are typically prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.gov For this compound, this reaction would yield the corresponding N-substituted sulfonamide. Alternative methods, such as those using sodium sulfinates and an ammonium iodide mediator, provide efficient routes to sulfonamides under milder conditions. wikipedia.org

Phosphoramides can be synthesized by reacting the amine with a phosphoryl chloride or a related phosphorus(V) reagent. These reactions often require a base to neutralize the generated HCl. Iodine-mediated synthesis using H-phosphonates and an amine is another effective method for creating the P-N bond. researchgate.net

Table 2: Representative Sulfonamide and Phosphoramide Derivatives

| Derivative Type | General Structure | Potential Reagents |

| Sulfonamide | Sulfonyl chloride, Sodium sulfinate + NH4I | |

| Phosphoramide | Phosphoryl chloride, H-phosphonate + I2 |

Note: This table illustrates potential synthetic targets based on the structure of this compound.

Quaternary Ammonium Salts and N-Oxides

Quaternary ammonium salts are formed by the exhaustive alkylation of the primary amine. This typically requires a suitable alkylating agent, such as an alkyl halide (e.g., methyl iodide), and a base to deprotonate the amine through its various stages of alkylation. The resulting quaternary ammonium salt would have a permanent positive charge. wikipedia.orgontosight.ailobachemie.comfishersci.comnih.gov

N-Oxides of primary amines are not directly formed. The amine must first be converted to a tertiary amine through N-alkylation. Subsequent oxidation of the tertiary amine, for example with hydrogen peroxide or a peracid like m-chloroperoxybenzoic acid (mCPBA), would yield the corresponding N-oxide. ontosight.ai The steric hindrance around the nitrogen in derivatives of this compound might necessitate more forceful oxidation conditions. nih.govresearchgate.netbldpharm.com

Table 3: Representative Quaternary Ammonium and N-Oxide Derivatives

| Derivative Type | General Structure | Potential Reagents |

| Quaternary Ammonium Salt | Alkyl halide (e.g., CH3I), Base | |

| N-Oxide (from tertiary amine) | H2O2, mCPBA |

Note: The synthesis of these derivatives would proceed from a dialkylated intermediate of this compound.

Modifications of the Phenyl Ring and Aliphatic Chain

Alterations to the carbon skeleton of this compound, either at the aromatic ring or the aliphatic chain, can lead to a diverse range of structural analogues with potentially different properties.

Aromatic Ring Substitutions (e.g., Electron-Withdrawing/Donating Groups)

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions. researchgate.netlibretexts.org The directing effect of the alkylamino substituent, which is an activating ortho-, para-director, would guide the position of the incoming electrophile. However, under the acidic conditions often required for these reactions, the amino group will be protonated to form an ammonium group, which is a deactivating meta-director. Therefore, the reaction conditions must be carefully chosen to control the substitution pattern. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. libretexts.org

Table 4: Potential Aromatic Ring Substituted Analogues

| Reaction Type | Potential Reagent | Expected Position of Substitution (on activated ring) | Expected Position of Substitution (on deactivated ring) |

| Nitration | HNO3/H2SO4 | Ortho, Para | Meta |

| Bromination | Br2/FeBr3 | Ortho, Para | Meta |

| Sulfonation | SO3/H2SO4 | Ortho, Para | Meta |

| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | Ortho, Para | Meta |

Note: The regioselectivity of these reactions is highly dependent on the reaction conditions and the state of the amino group (free amine vs. ammonium salt).

Chain Elongation, Shortening, and Branching

Modifying the aliphatic chain of this compound can be achieved through multi-step synthetic sequences.

Chain elongation could be envisioned by starting from a different precursor, for example, by using a longer-chain ketone in a synthetic route that leads to the amine.

Chain shortening would similarly require a different synthetic starting point, such as a ketone with a shorter alkyl chain.

Branching modifications, for instance, at the carbon alpha to the phenyl ring, could be introduced by selecting appropriately substituted starting materials in the synthetic pathway to the final amine. The synthesis of primary amines can be achieved from carboxylic acids, which allows for a variety of structural modifications to the aliphatic chain prior to the formation of the amine. epa.gov

Table 5: Examples of Aliphatic Chain Analogues

| Analogue Type | Potential Structural Variation |

| Chain Elongated | 2,2-Dimethyl-1-phenylpentan-1-amine |

| Chain Shortened | 2,2-Dimethyl-1-phenylpropan-1-amine |

| Branched Chain | 2,3-Dimethyl-1-phenylbutan-1-amine |

Heterocyclic Ring Incorporations

The primary amine group of this compound and its analogues serves as a key functional handle for the construction of various nitrogen-containing heterocyclic rings. Methodologies for the synthesis of pyrrolidines, piperidines, and azetidines from analogous primary amines are well-established in organic chemistry.

Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives:

The synthesis of pyrrolidine and piperidine derivatives can be achieved through the electroreductive cyclization of an imine with terminal dihaloalkanes. beilstein-journals.org This method involves the reduction of an imine, formed from an analogue of this compound and an appropriate aldehyde or ketone, at the cathode in a flow microreactor. The resulting radical anion undergoes nucleophilic attack on a terminal dihaloalkane, followed by another one-electron reduction and subsequent intramolecular cyclization to yield the desired piperidine or pyrrolidine ring. beilstein-journals.org

Another approach involves the multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and an amine, which can lead to polysubstituted 1,4,5,6-tetrahydropyridines. researchgate.net Additionally, radical-mediated amine cyclization offers a pathway to these heterocycles. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. nih.gov

A series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have been prepared. The synthesis involved the conjugate addition of a phenyl nucleophile to α,β‐unsaturated ketones, followed by a Wittig reaction to introduce a C2 chain. The final steps included the transformation of an ester group into an amino moiety and the removal of the N-protective group. nih.gov

Azetidine Derivatives:

The synthesis of azetidin-2-one (B1220530) (β-lactam) rings can be accomplished through the reaction of Schiff bases with chloroacetyl chloride. researchgate.net A Schiff base, formed by the condensation of an amine analogue with a benzaldehyde (B42025) derivative, undergoes a [2+2] cycloaddition with the ketene (B1206846) generated in situ from chloroacetyl chloride to form the azetidin-2-one ring. researchgate.net

The following table summarizes some heterocyclic derivatives synthesized from amine analogues:

| Starting Amine Analogue | Reagents | Heterocyclic Product | Reference |

| Primary Amine | Aldehyde, Terminal Dihaloalkane | Piperidine/Pyrrolidine | beilstein-journals.org |

| Primary Amine | Aldehyde, Cyano-containing C-H acid, Ester of 3-oxocarboxylic acid | Tetrahydropyridine | researchgate.net |

| Schiff base from Amine Analogue | Chloroacetyl Chloride | Azetidin-2-one | researchgate.net |

Stereochemical Modifications and Diastereomeric Analogues

The stereochemistry of derivatives of this compound analogues is crucial for their potential applications. The synthesis of stereochemically pure compounds often involves stereoselective reactions or the separation of diastereomers.

For instance, the synthesis of amino ketones of the pinane (B1207555) series has been achieved through the condensation of a hydroxy ketone with primary amines, including benzylamine (B48309) and (S)-α-methylbenzylamine. researchgate.net These reactions can proceed with high stereoselectivity, leading to the formation of specific diastereomers. The stereochemical outcome is often influenced by the chiral auxiliary used, such as a terpene-derived starting material. researchgate.net

The synthesis of enantioenriched α-substituted piperidines has been accomplished through a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents, yielding products with high diastereoselectivities. organic-chemistry.org

The following table presents examples of stereochemical modifications in analogues:

| Starting Material | Chiral Reagent/Auxiliary | Product Stereochemistry | Reference |

| Hydroxy ketone (pinane series) | (S)-α-Methylbenzylamine | Stereoselective amino ketone | researchgate.net |

| N-(tert-butylsulfinyl)-bromoimine | Grignard Reagent | Enantioenriched α-substituted piperidines | organic-chemistry.org |

Structure-Reactivity and Structure-Property Relationship Studies within Derivative Series

The relationship between the structure of these amine derivatives and their chemical reactivity or physical properties is a key area of investigation.

In the context of σ1 receptor ligands, the substitution on the piperidine nitrogen atom significantly influences the binding affinity. For example, replacement of a central cyclohexane (B81311) ring in a lead compound with a piperidine ring without an N-substituent led to a remarkable decrease in σ1 affinity. nih.gov However, the introduction of a methyl group on the piperidine nitrogen resulted in potent ligands with high selectivity for the σ1 over the σ2 receptor. nih.gov

The following table highlights some structure-property relationships observed in analogue series:

| Compound Series | Structural Variation | Observed Property Change | Reference |

| 4-(2-aminoethyl)piperidine derivatives | N-substitution on piperidine | Altered σ1 receptor binding affinity | nih.gov |

| 2-methyl-1-substituted phenyl-2-propanamines | Substituent on phenyl ring | Influence on reaction yield and reactivity | google.com |

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization and Analysis of 2,2 Dimethyl 1 Phenylbutan 1 Amine

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. However, specific HRMS data for 2,2-Dimethyl-1-phenylbutan-1-amine, which would confirm its elemental composition of C₁₂H₁₉N, is not present in the surveyed literature.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would be instrumental in confirming the structure of this compound by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a "fingerprint" of the molecule's structure. Without experimental data, a detailed analysis of its fragmentation pathways is not possible.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is a standard method for assessing the purity of a substance and detecting trace impurities. For this compound, specific information such as its retention time under defined chromatographic conditions and its electron ionization (EI) mass spectrum are not documented in available sources.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For less volatile compounds or for analysis within complex matrices, LC-MS is the preferred method. It separates components based on their interactions with a stationary and mobile phase before detection by mass spectrometry. The application of LC-MS for the analysis of this compound, including details on chromatographic conditions and mass spectrometric detection parameters, has not been reported.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

NMR spectroscopy is unparalleled for elucidating the detailed structure of a molecule in solution, including the connectivity of atoms and their spatial arrangement.

Multi-Dimensional NMR (e.g., gCOSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity

A suite of multi-dimensional NMR experiments is essential for the complete structural assignment of a molecule like this compound.

gCOSY (gradient Correlation Spectroscopy) would reveal proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would identify direct carbon-hydrogen correlations.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range carbon-hydrogen correlations, crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule.

The absence of published spectra from these experiments for this compound makes a detailed structural and conformational analysis impossible.

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Size and Self-Assembly Studies

DOSY is a unique NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which correlate with their size and shape. This method could be used to study the hydrodynamic radius of this compound and investigate any potential self-assembly or aggregation behavior in solution. However, no DOSY studies on this compound have been found in the literature.

Variable Temperature NMR for Dynamic Processes

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating dynamic molecular processes, such as conformational changes and hindered rotation around single bonds. dntb.gov.ua For chiral amines like this compound, VT-NMR can provide invaluable insights into the energy barriers between different rotational conformers (rotamers) and their relative populations at various temperatures.

In solution, molecules are in constant motion, and NMR spectra at room temperature often show time-averaged signals for atoms that are rapidly exchanging between different chemical environments. By lowering the temperature, the rate of these dynamic processes can be slowed down on the NMR timescale. This can lead to the decoalescence of broad, averaged signals into distinct, sharp peaks for each conformer. researchgate.net

For instance, some chiral molecules can exhibit two distinct sets of NMR signals even in a pure solvent, not due to impurities or atropisomerism, but because two different conformers coexist with different bond lengths and angles. nih.gov A VT-NMR study would show these signals broadening and eventually coalescing as the temperature is raised, allowing for the calculation of the activation energy (ΔG‡) for the interconversion process. dntb.gov.ua The analysis of the spectra at different temperatures can elucidate the thermodynamic parameters (ΔH‡ and ΔS‡) of the conformational equilibrium. dntb.gov.ua This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with other chiral molecules, such as biological receptors or chiral stationary phases in chromatography.

Table 1: Hypothetical VT-NMR Data for Conformational Analysis This table illustrates the type of data obtained from a VT-NMR experiment for a chiral amine.

| Temperature (K) | Key Proton Signal Appearance | Exchange Rate (k, s⁻¹) | ΔG‡ (kcal/mol) | Conformer Population Ratio (A:B) |

|---|---|---|---|---|

| 298 | Broad singlet | > 500 | - | 1.2 : 1 |

| 250 | Broadening peaks | ~100 | - | 1.5 : 1 |

| 220 | Coalescence | 50 | 11.5 | 1.8 : 1 |

| 190 | Two distinct doublets | < 10 | - | 2.5 : 1 |

Chiral Chromatography for Enantiomeric Purity Determination and Preparative Resolution